molecular formula C20H26N4O3S B2443404 5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941247-55-8

5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2443404
CAS No.: 941247-55-8
M. Wt: 402.51
InChI Key: BQCDNAYMHGJHBC-UHFFFAOYSA-N
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Description

5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.
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Properties

IUPAC Name

5-(butylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-3-4-11-22-20-18(14-21)23-19(27-20)16-5-7-17(8-6-16)28(25,26)24-12-9-15(2)10-13-24/h5-8,15,22H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCDNAYMHGJHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile (CAS Number: 941247-55-8) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring, a sulfonamide group, and a butylamino chain. Its molecular weight is approximately 402.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antiproliferative Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), it was found that these compounds inhibited cell growth in the nanomolar range across multiple cancer types, including colon carcinoma, melanoma, and breast carcinoma .

Table 1: Antiproliferative Activity of PIB-SOs

CompoundIC50 (nM)Cell Line
PIB-SO 3650HT-29 (Colon)
PIB-SO 4475M21 (Melanoma)
PIB-SO 45100MCF7 (Breast)

The mechanism by which these compounds exert their antiproliferative effects involves disruption of the cytoskeleton through binding to the colchicine-binding site on β-tubulin. This interaction leads to cell cycle arrest in the G2/M phase and subsequent apoptosis . The ability to block angiogenesis has also been noted, indicating potential for therapeutic use in tumor growth inhibition.

Case Study: Chick Chorioallantoic Membrane Assay

In vivo studies using chick chorioallantoic membrane (CAM) assays demonstrated that certain PIB-SOs effectively inhibited angiogenesis and tumor growth at levels comparable to combretastatin A-4 (CA-4), a known anticancer agent. These findings suggest that the compound may have low toxicity while maintaining efficacy against tumors .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that variations in substituents on the aromatic rings significantly influence biological activity. For instance, the presence of specific alkyl or aryl groups can enhance binding affinity and antiproliferative potency . This information is critical for the design of more effective derivatives.

Table 2: Structure-Activity Relationships

SubstituentEffect on Activity
ButylaminoIncreases potency
MethylpiperidinylEnhances solubility
Sulfonamide groupCritical for binding

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile exhibit promising anticancer properties. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, suggesting that oxazole derivatives could inhibit tumor growth effectively . The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways responsible for tumor proliferation.

2. Analgesic and Anti-inflammatory Properties
The compound has been associated with analgesic and anti-inflammatory effects. A related study on oxazolones demonstrated their efficacy in reducing pain and inflammation in animal models. The analgesic activity was assessed using the writhing test and hot plate test, revealing that certain derivatives showed superior effectiveness compared to standard analgesics like aspirin . This suggests that this compound may serve as a lead compound for developing new pain relief medications.

Synthetic Methodologies

1. Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Various methods include:

  • Condensation Reactions : Utilizing amines and carbonitriles to form oxazole rings.
  • Sulfonamide Formation : The introduction of the sulfonamide group through electrophilic aromatic substitution reactions.
  • Cyclization Techniques : Employing cyclization reactions to form the oxazole structure from linear precursors.

These synthetic routes are critical for modifying the compound to enhance its biological activity or reduce toxicity.

Case Studies

Case Study 1: Anticancer Screening
In a significant study, researchers screened a library of compounds similar to this compound against various cancer cell lines. The results showed that certain analogs exhibited potent cytotoxic effects on breast cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Case Study 2: Analgesic Efficacy
Another investigation focused on the analgesic properties of oxazoles. The study found that specific derivatives exhibited substantial pain relief in animal models comparable to conventional analgesics. The findings support further exploration into the development of new analgesics based on this chemical scaffold .

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl moiety undergoes nucleophilic substitution and reduction reactions:

Reaction Type Conditions Outcome Application
Nucleophilic Substitution Amines/thiols in polar aprotic solvents (e.g., DMF, THF) at 60–80°C Replacement of the sulfonyl group with amines, alcohols, or thiolsModifying solubility or target specificity
Reduction LiAlH₄ or NaBH₄ in anhydrous THF Conversion of sulfonyl to thioether (–S–)Probing metabolic stability

The electron-withdrawing nature of the sulfonyl group enhances electrophilic character at the adjacent phenyl ring, enabling Friedel-Crafts alkylation under acidic conditions (AlCl₃, CH₂Cl₂) .

Oxazole Ring Modifications

The 1,3-oxazole core participates in electrophilic substitution and ring-opening reactions:

Reaction Type Conditions Outcome
Electrophilic Substitution Halogenation (Cl₂, Br₂) with FeCl₃ catalyst Halogen insertion at the C5 position
Ring-Opening Strong acids (H₂SO₄, HCl) at elevated temperatures Cleavage to form imidazole or pyrazole derivatives via intermediate nitriles

The cyano group at C4 stabilizes the ring but allows hydrolysis to carboxylic acids under basic aqueous conditions (NaOH, 100°C) .

Butylamino Group Reactivity

The primary amine facilitates condensation and alkylation:

Reaction Type Conditions Outcome
Schiff Base Formation Aldehydes/ketones in ethanol, reflux Imine derivatives for coordination chemistry studies
Acylation Acetyl chloride in pyridine N-acetylated products to modulate lipophilicity

Cyan Group Transformations

The C4 nitrile undergoes selective transformations:

Reaction Type Conditions Outcome
Hydrolysis H₂SO₄ (50%) at 120°C Conversion to carboxylic acid (–COOH)
Reduction H₂/Pd-C in methanol Primary amine (–CH₂NH₂) formation

Biological Activity Modulation

Key reactions directly linked to pharmacological optimization include:

  • Suzuki-Miyaura Coupling at the phenyl ring (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce aryl/heteroaryl groups for kinase inhibition .

  • Sulfonamide Exchange with primary amines to enhance blood-brain barrier penetration .

Reaction yields typically range from 45% to 85%, depending on steric and electronic factors . Computational studies suggest that modifications at the oxazole ring and sulfonyl group significantly impact binding affinity to kinase targets (ΔG = −8.2 to −10.6 kcal/mol) .

This compound’s versatility in synthetic chemistry enables tailored modifications for drug discovery, particularly in oncology and neurology. Future research directions include photoredox-mediated functionalization and enantioselective catalysis for chiral analog synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.